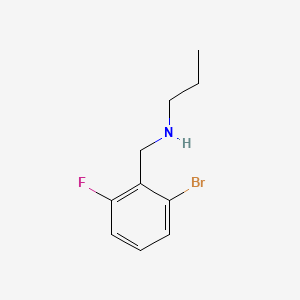

N-Propyl 2-bromo-6-fluorobenzylamine

Description

N-Propyl 2-bromo-6-fluorobenzylamine is a chemical compound that belongs to the class of substituted benzylamines. It is known for its potential therapeutic effects, particularly as a potent inhibitor of the serotonin transporter (SERT). The compound has a molecular formula of C10H13BrFN and a molecular weight of 246.12 g/mol .

Properties

IUPAC Name |

N-[(2-bromo-6-fluorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCCVTXTBPNYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742812 | |

| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-10-0 | |

| Record name | Benzenemethanamine, 2-bromo-6-fluoro-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl 2-bromo-6-fluorobenzylamine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for N-Propyl 2-bromo-6-fluorobenzylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Propyl 2-bromo-6-fluorobenzylamine undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted benzylamines, N-oxides, and reduced amines, depending on the specific reaction and conditions used .

Scientific Research Applications

N-Propyl 2-bromo-6-fluorobenzylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly its inhibition of the serotonin transporter.

Medicine: Research is ongoing to explore its potential therapeutic effects in treating neurological and psychiatric disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Propyl 2-bromo-6-fluorobenzylamine involves its interaction with the serotonin transporter (SERT). By inhibiting SERT, the compound prevents the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This action can modulate mood and has potential therapeutic effects in treating conditions like depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-6-fluorobenzylamine: Lacks the propyl group, making it less lipophilic and potentially less effective as a SERT inhibitor.

N-Methyl 2-bromo-6-fluorobenzylamine: Contains a methyl group instead of a propyl group, which may alter its pharmacokinetic properties.

N-Propyl 2-chloro-6-fluorobenzylamine: Substitutes chlorine for bromine, which can affect its reactivity and interaction with biological targets.

Uniqueness

N-Propyl 2-bromo-6-fluorobenzylamine is unique due to its specific substitution pattern, which combines the lipophilic propyl group with the electron-withdrawing bromine and fluorine atoms. This combination enhances its ability to interact with the serotonin transporter and potentially increases its therapeutic efficacy .

Biological Activity

N-Propyl 2-bromo-6-fluorobenzylamine is an organic compound characterized by its unique halogenated structure, which significantly influences its chemical reactivity and biological activity. This article delves into the biological activities associated with this compound, including its potential applications in medicinal chemistry, antimicrobial properties, and implications in drug development.

Chemical Structure and Properties

N-Propyl 2-bromo-6-fluorobenzylamine has a molecular formula of C10H12BrF and a molecular weight of approximately 251.11 g/mol. The presence of bromine and fluorine atoms on the benzene ring contributes to its lipophilicity and reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds.

Medicinal Chemistry Applications

In medicinal chemistry, N-Propyl 2-bromo-6-fluorobenzylamine serves as a precursor for synthesizing novel drug candidates. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups into the benzylamine scaffold. This versatility facilitates the creation of a library of compounds that can be screened for therapeutic efficacy.

Table 1: Synthesis Pathways and Biological Activities

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| N-Propyl 2-bromo-6-fluorobenzylamine | Nucleophilic substitution with various nucleophiles | Potential antimicrobial activity |

| Fluorinated derivatives | Solid-phase peptide synthesis (SPPS) | Antiproliferative effects |

| Agrochemical derivatives | Modification for pesticide development | Efficacy against agricultural pests |

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of fluorinated compounds similar to N-Propyl 2-bromo-6-fluorobenzylamine. For instance, fluorinated imines and hydrazones have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting that similar structures might exhibit comparable effects.

Case Study: Antibacterial Efficacy

In a comparative study, fluorinated compounds were tested against clinical strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin, showcasing their potential as effective antibacterial agents .

The biological activity of N-Propyl 2-bromo-6-fluorobenzylamine may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : The lipophilic nature of halogenated compounds can disrupt bacterial cell membranes, leading to cell lysis.

- Targeting Specific Pathways : Some derivatives may interfere with specific signaling pathways in pathogens, reducing their virulence.

Research Findings

Research indicates that the incorporation of fluorine into organic molecules often enhances their biological activity due to increased metabolic stability and improved binding affinity to biological targets. For example, studies have demonstrated that fluorinated aldimines possess superior antibacterial properties compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.